Tert-butyl 3-nitropyrrolidine-1-carboxylate chemical properties
Tert-butyl 3-nitropyrrolidine-1-carboxylate chemical properties
An In-depth Technical Guide to Tert-butyl 3-nitropyrrolidine-1-carboxylate: Properties, Synthesis, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 3-nitropyrrolidine-1-carboxylate stands as a pivotal, yet often unheralded, intermediate in the lexicon of medicinal chemistry. Its true value lies not in its inherent biological activity, but in its role as a stable, versatile, and strategically protected precursor to the 3-aminopyrrolidine scaffold. The nitro moiety serves as a robust masked amine, while the tert-butoxycarbonyl (Boc) group provides orthogonal protection of the ring nitrogen, enabling sequential and controlled synthetic transformations. This guide provides a comprehensive technical overview of its chemical properties, proposes a logical synthetic pathway based on established chemical principles, details its primary chemical transformations, and outlines the critical safety protocols necessary for its handling. For professionals engaged in the synthesis of novel chemical entities, this document serves as a practical manual for leveraging this building block to its fullest potential.
Introduction: The Strategic Importance of a Masked Synthon
The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics and clinical candidates. Its non-planar, saturated structure provides three-dimensional diversity crucial for specific and high-affinity interactions with biological targets. Substitution at the 3-position, particularly with an amino group, introduces a key vector for further functionalization, enabling the construction of complex molecular architectures and the optimization of pharmacokinetic and pharmacodynamic properties.
Tert-butyl 3-nitropyrrolidine-1-carboxylate (CAS No. 1309581-43-8) is the cornerstone for accessing these valuable 3-aminopyrrolidine building blocks.[1] The molecule's design is inherently strategic:
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The Nitro Group: It functions as a non-basic, sterically compact precursor to the primary amine. This allows it to be carried through various synthetic steps that would be incompatible with a free amine. Its subsequent reduction is typically a high-yielding and clean transformation.
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The Boc Protecting Group: As one of the most common nitrogen protecting groups in organic synthesis, its stability under a wide range of nucleophilic, basic, and reductive conditions, coupled with its facile removal under acidic conditions, provides essential orthogonality in multi-step synthetic campaigns.
This guide illuminates the practical chemistry of this intermediate, providing the foundational knowledge required to integrate it effectively into drug discovery programs.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific nitro-compound is not broadly published, its properties can be reliably predicted based on its structure and data from closely related analogs.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 1309581-43-8 | [1] |
| Molecular Formula | C₉H₁₆N₂O₄ | Calculated |
| Molecular Weight | 216.23 g/mol | Calculated |
| Appearance | Expected to be a pale yellow oil or low-melting solid | Analog Comparison |
| Predicted XLogP3 | 1.1 - 1.5 | Computational |
| Boiling Point | >300 °C (Predicted) | Computational |
| Storage Temp. | 2-8 °C, Inert atmosphere, Keep in dark place | [1] |
Spectroscopic Characterization (Predicted)
Predicting the spectroscopic signature is crucial for reaction monitoring and characterization.
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¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show distinct signals corresponding to the diastereotopic protons of the pyrrolidine ring. A multiplet around δ 4.5-4.8 ppm would be characteristic of the proton at the C3 position, shifted downfield by the electron-withdrawing nitro group. The protons on the carbons adjacent to the ring nitrogen (C2 and C5) would appear as complex multiplets between δ 3.2-3.8 ppm. The C4 protons would likely resonate as multiplets around δ 2.2-2.5 ppm. A sharp singlet integrating to 9 protons at approximately δ 1.46 ppm is the hallmark of the tert-butyl group of the Boc protector. For comparison, in the reduced product, tert-butyl 3-aminopyrrolidine-1-carboxylate, the C3 proton shifts upfield significantly.[2]
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¹³C NMR (CDCl₃, 101 MHz): Key predicted shifts include the carbonyl of the Boc group (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), the carbon bearing the nitro group (C3, ~75-80 ppm), the carbons adjacent to the nitrogen (C2, C5, ~45-55 ppm), and the remaining ring carbon (C4, ~30-35 ppm). The methyl carbons of the Boc group would appear around 28 ppm.
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Infrared (IR) Spectroscopy: The spectrum will be dominated by strong, characteristic stretches. Two prominent bands are expected for the asymmetric and symmetric stretching of the nitro group, appearing around 1550 cm⁻¹ and 1370 cm⁻¹, respectively. A strong absorption around 1690-1700 cm⁻¹ will correspond to the carbonyl (C=O) stretch of the Boc protecting group.
Synthesis and Purification
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed two-step synthesis from a hydroxy-pyrrolidine precursor.
Detailed Experimental Protocol (Proposed)
Causality: This protocol is designed for efficiency and control. The oxidation step creates the necessary ketone functionality. The subsequent nitration is a base-mediated reaction where the enolate of the ketone attacks the nitrating agent. This avoids harsh acidic conditions that could cleave the Boc group.
Step 1: Oxidation to tert-Butyl 3-oxopyrrolidine-1-carboxylate
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System Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM, 10 volumes relative to the starting material). Cool the flask to 0 °C using an ice bath.
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Reagent Addition: Add Dess-Martin periodinane (1.2 equivalents) to the stirred DCM. Allow it to dissolve completely.
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Substrate Addition: Dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the oxidant slurry over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
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Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 ratio, 5 volumes). Stir vigorously for 30 minutes until the layers are clear.
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Extraction & Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone, N-Boc-3-pyrrolidinone.[4][5]
Step 2: Nitration to Tert-butyl 3-nitropyrrolidine-1-carboxylate
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System Setup: To a new flame-dried, three-neck round-bottom flask under argon, add anhydrous tetrahydrofuran (THF, 10 volumes). Cool the flask to -78 °C using a dry ice/acetone bath.
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Base Addition: Add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equivalents, typically 0.5 M in toluene) dropwise to the THF.
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Enolate Formation: Dissolve the crude ketone from Step 1 (1.0 equivalent) in anhydrous THF and add it dropwise to the KHMDS solution, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Nitrating Agent: Add propyl nitrate (1.2 equivalents) dropwise. The choice of an alkyl nitrate is crucial for this type of transformation.
-
Reaction & Quench: Stir the reaction at -78 °C for 2-3 hours. Monitor by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tert-butyl 3-nitropyrrolidine-1-carboxylate.
Chemical Reactivity and Synthetic Utility
The primary value of this molecule is unlocked through the transformation of the nitro group.
Diagram 2: Core Reactivity and Synthetic Utility
Caption: Key transformations of the title compound in synthetic chemistry.
Key Transformation: Nitro Group Reduction
The conversion of the nitro group to a primary amine is the most critical reaction of this intermediate. Catalytic hydrogenation is the most common, clean, and efficient method.
Protocol: Catalytic Hydrogenation to tert-Butyl 3-aminopyrrolidine-1-carboxylate
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Catalyst & Solvent: To a hydrogenation vessel (e.g., a Parr shaker bottle), add palladium on carbon (10% Pd/C, 5-10 mol% by weight). Add a suitable solvent such as methanol or ethanol (15-20 volumes).
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Substrate Addition: Add the tert-butyl 3-nitropyrrolidine-1-carboxylate (1.0 equivalent) to the vessel.
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Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi, but this can be done with a balloon of H₂ at atmospheric pressure for small scales) and begin vigorous stirring or shaking.[2]
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Reaction Monitoring: The reaction is typically exothermic. Monitor the reaction by hydrogen uptake and/or TLC analysis of aliquots. The reaction is usually complete within 4-16 hours.[2]
-
Filtration & Isolation: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with the reaction solvent.[2]
-
Final Product: Concentrate the filtrate under reduced pressure to yield tert-butyl 3-aminopyrrolidine-1-carboxylate, which is often of sufficient purity for subsequent steps.[2] This product is a versatile building block for creating libraries of compounds for screening.[6][7][8]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for tert-butyl 3-nitropyrrolidine-1-carboxylate must be consulted, general precautions can be derived from analogous structures and the nitro functional group. Nitroalkanes can be energetic, and appropriate care must be taken.
GHS Hazard Information (Inferred from Analogs):
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Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard)
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Signal Word: Warning
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Hazard Statements: May cause skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335).[9][10] Some related amino-pyrrolidines are classified as acutely toxic if swallowed (H301).[11][12]
Personal Protective Equipment (PPE) and Handling
Table 2: Recommended PPE and Handling Procedures
| Category | Recommendation | Rationale |
| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood.[11][13] | To prevent inhalation of vapors or dusts. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield (EN166 compliant).[13] | Protects against splashes and eye irritation.[9] |
| Skin Protection | Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat.[14] | Prevents skin contact and irritation.[14] |
| Respiratory Protection | If a fume hood is not available or if generating aerosols, use a NIOSH/MSHA approved respirator. | To prevent respiratory tract irritation.[9] |
| Handling | Avoid contact with skin, eyes, and clothing.[9][15] Wash hands thoroughly after handling.[9][14] Avoid breathing dust/fume/gas/mist/vapors.[9] | Standard good laboratory practice to minimize exposure. |
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13][15] Store under an inert atmosphere (e.g., argon or nitrogen) and protect from light.[1] Recommended storage temperature is 2-8 °C.[1][15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Conclusion
Tert-butyl 3-nitropyrrolidine-1-carboxylate is a quintessential example of a strategic synthetic intermediate. Its carefully designed structure, featuring a masked amine and an orthogonally protected ring nitrogen, provides chemists with a reliable and versatile tool for constructing complex molecules. Understanding its synthesis, reactivity—primarily the facile reduction to its amino counterpart—and proper handling is essential for any researcher aiming to incorporate the valuable 3-aminopyrrolidine scaffold into their drug discovery pipeline. By serving as a stable and predictable precursor, it bridges the gap between simple starting materials and high-value, functionalized building blocks that are critical for the advancement of modern medicinal chemistry.
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